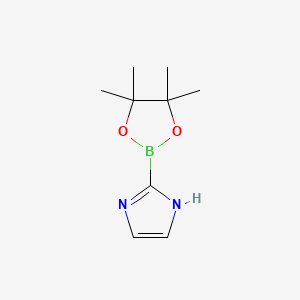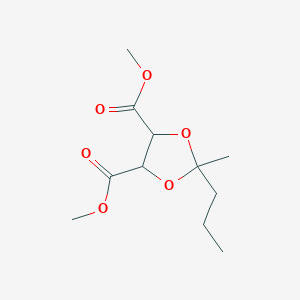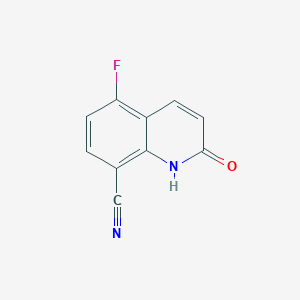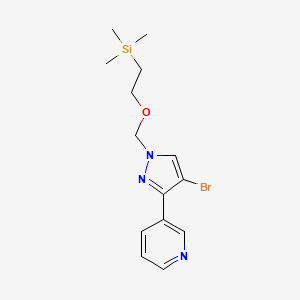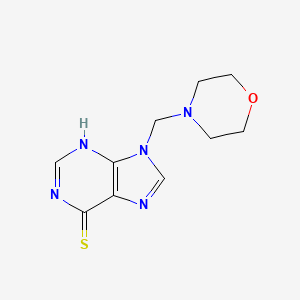
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropurine with morpholine in the presence of a base, such as sodium hydride, to form the morpholinomethyl derivative. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- involves its interaction with specific molecular targets. In the context of its anti-tumor activity, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and increasing the production of reactive oxygen species (ROS). This leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
9-Sulfonyl-9(H)-purine: Known for its anti-HCV activity.
6-(1-Pyrrolidinyl)-1H-purine: Another purine derivative with distinct chemical properties.
Uniqueness
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- stands out due to its unique morpholinomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
10182-52-2 |
|---|---|
Formule moléculaire |
C10H13N5OS |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
9-(morpholin-4-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5OS/c17-10-8-9(11-5-12-10)15(6-13-8)7-14-1-3-16-4-2-14/h5-6H,1-4,7H2,(H,11,12,17) |
Clé InChI |
DWPFWHPKJVNYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


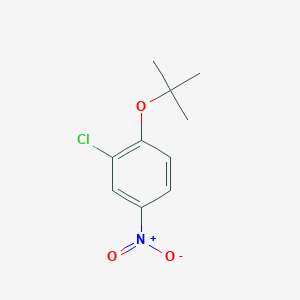
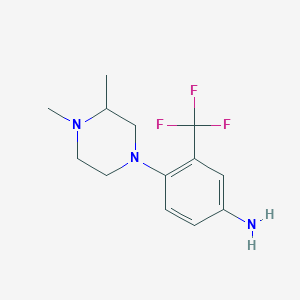


![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
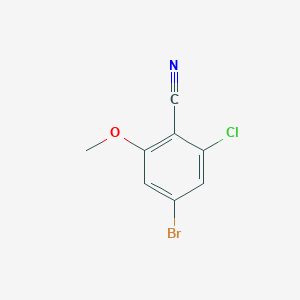
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
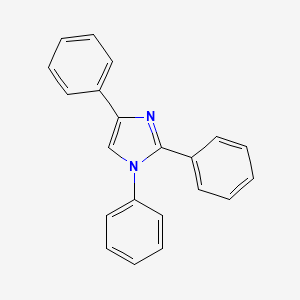
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)
